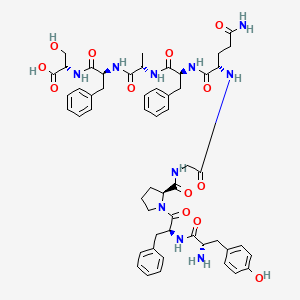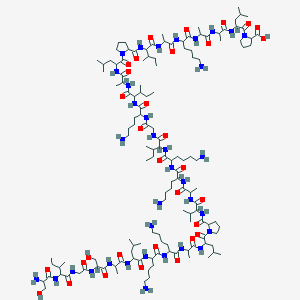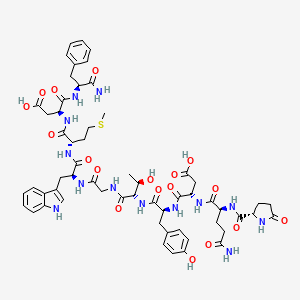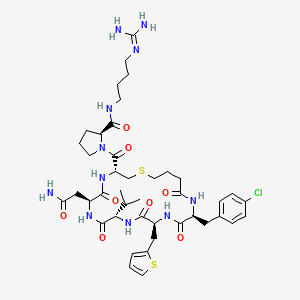
Melanocyte protein Pmel 17 precursor (44-59)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melanocyte protein Pmel 17 precursor (44-59) is a segment of the larger melanocyte protein Pmel 17, also known as premelanosome protein. This protein is integral to the formation of melanosomes, which are specialized organelles within melanocytes responsible for the synthesis, storage, and transport of melanin. Melanin is the pigment that gives color to the skin, hair, and eyes. The Pmel 17 protein forms a fibrillar matrix within melanosomes, providing a scaffold for melanin deposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of melanocyte protein Pmel 17 precursor (44-59) typically involves recombinant DNA technology. The gene encoding the Pmel 17 protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of melanocyte protein Pmel 17 precursor (44-59) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification methods to isolate the protein. The use of genetically modified organisms and optimized growth conditions ensures high yield and purity of the protein .
Chemical Reactions Analysis
Types of Reactions: Melanocyte protein Pmel 17 precursor (44-59) undergoes several post-translational modifications, including glycosylation and proteolytic cleavage. These modifications are crucial for its proper function and localization within melanosomes .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases add sugar moieties to the protein.
Proteolytic Cleavage: Proteases, including proprotein convertases and members of the a disintegrin and metalloproteinase (ADAM) family, cleave the protein at specific sites
Major Products: The major products of these reactions are the mature forms of the Pmel 17 protein, which assemble into amyloid fibrils within melanosomes. These fibrils serve as a template for melanin deposition .
Scientific Research Applications
Melanocyte protein Pmel 17 precursor (44-59) has several scientific research applications:
Biology: It is used to study the formation and function of melanosomes, as well as the process of melanogenesis.
Medicine: The protein is a critical melanoma antigen, making it a target for cancer immunotherapy. .
Industry: The protein’s role in pigmentation makes it relevant in cosmetic and dermatological research, particularly in the development of skin-lightening agents and treatments for hyperpigmentation
Mechanism of Action
The melanocyte protein Pmel 17 precursor (44-59) exerts its effects by forming a fibrillar matrix within melanosomes. This matrix provides a scaffold for the deposition of melanin, facilitating the efficient production and storage of the pigment. The protein undergoes several post-translational modifications, including glycosylation and proteolytic cleavage, which are essential for its proper function and localization .
Comparison with Similar Compounds
Glycoprotein 100 (gp100): Another melanocyte-specific protein involved in melanosome formation and pigmentation.
Silver locus protein homolog (SILV): A protein with similar functions in melanosome biogenesis and melanin synthesis
Uniqueness: Melanocyte protein Pmel 17 precursor (44-59) is unique in its ability to form amyloid fibrils within melanosomes, a feature not shared by all similar proteins. This property is crucial for its role in providing a scaffold for melanin deposition, distinguishing it from other melanocyte-specific proteins .
Properties
CAS No. |
195523-86-5 |
|---|---|
Molecular Formula |
C95H137N27O28 |
Molecular Weight |
2105.27 |
sequence |
WNRQLYPEWTEAQRLD |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Melanocyte protein Pmel 17 precursor (44-59) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)


